Cas no 92623-83-1 (Pravadoline)

Pravadoline structure
Pravadoline structure
Product Name:Pravadoline
CAS-Nr.:92623-83-1
MF:C23H26N2O3
MW:378.464146137238
MDL:MFCD00864378
CID:61576
PubChem ID:56463
Update Time:2024-10-26

Pravadoline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
    • (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
    • Pravadoline
    • PRAVADOLINE (WIN48098)
    • WIN 48098
    • P3JW662TWA
    • DSSTox_RID_81361
    • DSSTox_CID_26127
    • DSSTox_GSID_46127
    • Pravadoline, Pravadoline Maleate
    • Pravadolina
    • Pravadolinum
    • (4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
    • SMR001550504
    • Pravadoline [INN]
    • Pravadolinum [INN-Latin]
    • Pravadolina [INN-Spanish]
    • MLS004774040
    • MLS006010335
    • (4-Methoxyphenyl)[2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone (ACI)
    • NCGC00160396-04
    • BRD-K46209126-001-01-5
    • HMS2089L05
    • BDBM50008029
    • Methanone, (4-methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)-
    • DS-1893
    • 92623-83-1
    • NCGC00160396-03
    • CCG-208742
    • NCGC00160396-02
    • p-methoxyphenyl 2-methyl-1-(2-morpholinoethyl)indol-3-yl ketone
    • Tox21_111785_1
    • SCHEMBL488940
    • AB01275459-01
    • (s-cis) -(4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
    • Pravadoline (WIN 48,098)
    • DTXSID2046127
    • Pravadoline, (WIN 48,098)
    • Tox21_111785
    • UNII-P3JW662TWA
    • DTXCID0026127
    • CAS-92623-83-1
    • NS00009981
    • Q7238828
    • MEUQWHZOUDZXHH-UHFFFAOYSA-N
    • CHEMBL13178
    • NCGC00160396-01
    • BCP21160
    • Pravadoline(WIN 48,098)?
    • 3-(4-methoxybenzoyl)-2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indole
    • SR-05000001465-1
    • AKOS000278689
    • SR-05000001465
    • BRD-K46209126-001-06-4
    • (4-Methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone
    • Pravadoline(WIN 48,098)
    • Win-48098
    • MDL: MFCD00864378
    • Inchi: 1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3
    • InChI-Schlüssel: MEUQWHZOUDZXHH-UHFFFAOYSA-N
    • Lächelt: O=C(C1=C(C)N(CCN2CCOCC2)C2C1=CC=CC=2)C1C=CC(OC)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 378.19400
  • Monoisotopenmasse: 378.194343
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 28
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 514
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 3.3
  • Topologische Polaroberfläche: 43.7

Experimentelle Eigenschaften

  • Farbe/Form: No data avaiable
  • Dichte: 1.2±0.1 g/cm3
  • Schmelzpunkt: No data available
  • Siedepunkt: 553.1±50.0 °C at 760 mmHg
  • Flammpunkt: 288.3±30.1 °C
  • Brechungsindex: 1.603
  • PSA: 43.70000
  • LogP: 3.45940
  • Dampfdruck: 0.0±1.5 mmHg at 25°C

Pravadoline Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

Pravadoline Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
DC Chemicals
DC8887-100 mg
Pravadoline(WIN 48,098)
92623-83-1 >98%
100mg
$200.0 2022-02-28
DC Chemicals
DC8887-250 mg
Pravadoline(WIN 48,098)
92623-83-1 >98%
250mg
$400.0 2022-02-28
DC Chemicals
DC8887-1 g
Pravadoline(WIN 48,098)
92623-83-1 >98%
1g
$800.0 2022-02-28
Chemenu
CM130203-1g
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
92623-83-1 95%
1g
$204 2021-08-05
Chemenu
CM130203-5g
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
92623-83-1 95%
5g
$561 2021-08-05
Chemenu
CM130203-1g
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
92623-83-1 95%
1g
$*** 2023-03-31
Chemenu
CM130203-5g
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
92623-83-1 95%
5g
$*** 2023-03-31
Axon Medchem
1523-10 mg
Pravadoline
92623-83-1 99%
10mg
€70.00 2023-07-10
Axon Medchem
1523-50 mg
Pravadoline
92623-83-1 99%
50mg
€210.00 2023-07-10
Axon Medchem
1523-2 x 10 mg
Pravadoline
92623-83-1 99%
2 x 10 mg
€100.00 2023-07-10

Pravadoline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 - 15 min, 0 °C; 30 min, 0 °C
1.2 rt
1.3 Reagents: Water
Referenz
Direct Synthesis of 3-Acylindoles through Rhodium(III)-Catalyzed Annulation of N-Phenylamidines with α-Cl Ketones
Zhou, Jianhui; Li, Jian; Li, Yazhou; Wu, Chenglin; He, Guoxue; et al, Organic Letters, 2018, 20(23), 7645-7649

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  rt; 20 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
[3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products
Sharma, Pankaj; Liu, Rai-Shung, Organic Letters, 2016, 18(3), 412-415

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ;  rt
Referenz
Lewis Base-Catalyzed Amino-Acylation of Arylallenes via C-N Bond Cleavage: Reaction Development and Mechanistic Studies
Zhang, Zheng-Bing; Yang, Yusheng; Yu, Zhi-Xiang ; Xia, Ji-Bao, ACS Catalysis, 2020, 10(10), 5419-5429

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Dimethylformamide ;  4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Synthesis of indoles and quinazolines via additive-controlled selective C-H activation/annulation of N-arylamidines and sulfoxonium ylides
Lai, Ruizhi; Wu, Xiaohua; Lv, Songyang; Zhang, Chen; He, Maoyao; et al, Chemical Communications (Cambridge, 2019, 55(28), 4039-4042

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  rt; rt → 100 °C; 16 h, 100 °C
Referenz
Cyclooctatetraene: A Bioactive Cubane Paradigm Complement
Xing, Hui; Houston, Sevan D. ; Chen, Xuejie; Ghassabian, Sussan; Fahrenhorst-Jones, Tyler; et al, Chemistry - A European Journal, 2019, 25(11), 2729-2734

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Water-Soluble Hypervalent Iodine(III) Having an I-N Bond. A Reagent for the Synthesis of Indoles
Xia, Hai-Dong; Zhang, Yan-Dong; Wang, Yan-Hui; Zhang, Chi, Organic Letters, 2018, 20(13), 4052-4056

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
C-Attached aminoalkylindoles: potent cannabinoid mimetics
D'Ambra, Thomas E.; Eissenstat, Michael A.; Abt, Jeffrey; Ackerman, James H.; Bacon, Edward R.; et al, Bioorganic & Medicinal Chemistry Letters, 1996, 6(1), 17-22

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Preparation of 1-(aminoalkyl)indoles useful as analgesic agents or as intermediates and their production processes
, Canada, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate
Referenz
The first high yield green route to a pharmaceutical in a room temperature ionic liquid
Earle, Martyn J.; Seddon, Kenneth R.; McCormac, Paul B., Green Chemistry, 2000, 2(6), 261-262

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Sodium hydride Solvents: Toluene
1.2 -
Referenz
Transfer of activation from indoles to alcohols: a new method for the synthesis of aminoethylindoles
Eissenstat, Michael A.; Weaver, John D. III, Tetrahedron Letters, 1995, 36(12), 2029-32

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Methanol ;  5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ;  rt
Referenz
Synthesis of metal-free 3-acylindole compound
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Synthesis of the Reverse Transcriptase Inhibitor L-737,126 and the CB2 Cannabinoid Receptor Agonist Pravadoline by a Copper-Catalyzed Intramolecular Cross-Coupling
Gao, Detian; Back, Thomas G., Synlett, 2013, 24(3), 389-393

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide
Referenz
Further developments on the regioselective synthesis of 3-aroylindole derivatives from C-nitrosoaromatics and alkynones: a novel synthetic approach to pravadoline, JWH-073, indothiazinone analogues and related compounds
Scapinello, Luca; Vavassori, Federico; Ieronimo, Gabriella; Ameta, Keshav L.; Cravotto, Giancarlo; et al, International Journal of Organic Chemistry, 2022, 12(3), 127-142

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  rt → 100 °C; 24 h, 100 °C
Referenz
Application of organic trivalent iodine reagent iodosylbenzene sulfamate in preparation of N-protected 2-substituted indole compound, indometacin, zidometacin and pravadoline
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  24 h, heated
Referenz
Synthesis of indoles through Rh(III)-catalyzed C-H cross-coupling with allyl carbonates
Gong, Tian-Jun; Cheng, Wan-Min; Su, Wei; Xiao, Bin; Fu, Yao, Tetrahedron Letters, 2014, 55(11), 1859-1862

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referenz
2-Substituted-3-acylindoles through the palladium-catalyzed carbonylative cyclization of 2-alkynyltrifluoracetanilides with aryl halides and vinyl triflates
Arcadi, Antonio; Cacchi, Sandro; Carnicelli, Veronica; Marinelli, Fabio, Tetrahedron, 1994, 50(2), 437-52

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Palladium-catalyzed cyclization reaction of N-(2-Haloaryl)alkynylimines: synthesis of 3-acylindoles using water as the sole solvent and oxygen source
Zhang, An-An; Meng, Tuanjie; Wang, Wenli; Liu, Xueli; Zhu, Yupei; et al, Applied Organometallic Chemistry, 2020, 34(4),

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Tandem Wittig - Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indoles
Volvoikar, Prajesh S.; Tilve, S. G., Tetrahedron Letters, 2018, 59(19), 1851-1854

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
Preparation of 3-aroyl-1-(2-morpholinoethyl)-1H-indoles as cannabinoid receptor agonists
, United States, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
Referenz
Preparation of 3-arylcarbonyl-1-aminoalkyl-1H-indole compounds for treatment of glaucoma
, United States, , ,

Pravadoline Raw materials

Pravadoline Preparation Products

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